molecular formula C18H22F3N7O B12239444 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B12239444
M. Wt: 409.4 g/mol
InChI Key: RLNIBOFUPLTCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine derivative, a piperazine ring, and a trifluoroethyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the purine derivative, the piperazine ring, and the trifluoroethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The scalability of the production process is also a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H22F3N7O

Molecular Weight

409.4 g/mol

IUPAC Name

3-[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C18H22F3N7O/c19-18(20,21)9-27-4-3-13(17(27)29)25-5-7-26(8-6-25)15-14-16(23-10-22-15)28(11-24-14)12-1-2-12/h10-13H,1-9H2

InChI Key

RLNIBOFUPLTCFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5CCN(C5=O)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.